molecular formula C9H7BrO B2816717 7-Bromo-2-methylbenzofuran CAS No. 57547-15-6

7-Bromo-2-methylbenzofuran

Cat. No. B2816717
Key on ui cas rn: 57547-15-6
M. Wt: 211.058
InChI Key: RLVGRFODLCTVTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08455521B2

Procedure details

A stirred solution of 7-bromobenzofuran (493 mg, 2.5 mmol) in dry THF (5 mL) was cooled to −70° C. and 2M LDA in 1:1 THF/heptane (1.4 mL, 2.8 mmol) was added dropwise over 2 min. The mixture was stirred at −70° C. for 1 h and methyl iodide (0.19 mL, 3.0 mmol) was added. The mixture was stirred at −70° C. for 3 h and at 0° C. for 1 h. The mixture was poured into 5% aq HCl (60 mL) and extracted with ether (2×50 mL). The combined ether extracts were washed with sat'd aq NaHCO3 (20 mL) and dried over MgSO4. Removal of the solvent left an oil (470 mg) which was purified by chromatography on a 40-g silica cartridge eluted with hexanes to afford 7-bromo-2-methylbenzofuran (277 mg, 52%, estimated purity ˜80%).
Quantity
493 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
THF heptane
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Quantity
0.19 mL
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:10]2[O:9][CH:8]=[CH:7][C:6]=2[CH:5]=[CH:4][CH:3]=1.[Li+].[CH3:12]C([N-]C(C)C)C.C1COCC1.CCCCCCC.CI.Cl>C1COCC1>[Br:1][C:2]1[C:10]2[O:9][C:8]([CH3:12])=[CH:7][C:6]=2[CH:5]=[CH:4][CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
493 mg
Type
reactant
Smiles
BrC1=CC=CC=2C=COC21
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
THF heptane
Quantity
1.4 mL
Type
reactant
Smiles
C1CCOC1.CCCCCCC
Step Three
Name
Quantity
0.19 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
60 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −70° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at −70° C. for 3 h and at 0° C. for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2×50 mL)
WASH
Type
WASH
Details
The combined ether extracts were washed with sat'd aq NaHCO3 (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
WAIT
Type
WAIT
Details
left an oil (470 mg) which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on a 40-g silica cartridge
WASH
Type
WASH
Details
eluted with hexanes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=CC=2C=C(OC21)C
Measurements
Type Value Analysis
AMOUNT: MASS 277 mg
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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